molecular formula C19H15N5O4 B2888617 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894259-19-9

2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2888617
CAS No.: 894259-19-9
M. Wt: 377.36
InChI Key: TYTBRMHPKNHCAA-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that features a quinazolinone core, an oxadiazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The phenyl group and other substituents can be introduced through various coupling reactions, such as Suzuki or Heck reactions.

    Final Assembly: The final compound is assembled by linking the quinazolinone and oxadiazole moieties through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.

    Substitution Reactions: Various substitution reactions can occur, particularly at the aromatic rings and amide groups.

    Cyclization and Ring-Opening Reactions: The oxadiazole and quinazolinone rings may participate in cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology and Medicine

    Pharmacological Studies: Compounds with similar structures have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

    Material Science: The compound might find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core are known for their diverse biological activities.

    Oxadiazole Derivatives: These compounds are often studied for their antimicrobial and anti-inflammatory properties.

Uniqueness

The unique combination of the quinazolinone and oxadiazole moieties in 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide might confer distinct biological activities and chemical properties, making it a valuable compound for further research.

Properties

IUPAC Name

2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c20-15(25)10-23-14-9-5-4-8-13(14)18(26)24(19(23)27)11-16-21-17(22-28-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTBRMHPKNHCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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